Lhf-535 discovery and development history
Lhf-535 discovery and development history
An in-depth guide to the discovery and development of LHF-535, a promising antiviral agent for the treatment of Lassa fever. This document details the journey from initial discovery through preclinical and clinical development, intended for researchers, scientists, and drug development professionals.
The development of LHF-535 originated from a high-throughput screening of a 400,000-compound library which identified a class of potent arenavirus inhibitors based on an acylhydrazone scaffold.[1] LHF-535 is a small-molecule compound belonging to the bis-substituted benzimidazole (B57391) class and is an optimized analog of a previously identified benzimidazole derivative, ST-193.[2][3] The optimization process focused on enhancing pharmacokinetic properties, antiviral potency, and broad-spectrum activity against arenaviruses.[2] Development was supported by funding from the U.S. Government, including NIH SBIR grants.[4]
Mechanism of Action
LHF-535 is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP).[2][5][6] This glycoprotein complex is essential for the virus to enter host cells and consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[2] LHF-535 is thought to bind to and stabilize a pre-fusion structure of the GP complex, which suppresses the conformational changes in GP2 required for the fusion of the viral and host cell membranes.[2] Studies have shown that sensitivity to the drug is modulated by specific amino acid substitutions in the transmembrane domain of the GP2 subunit.[7][8]
In Vitro Potency
LHF-535 has demonstrated potent antiviral activity against a wide array of hemorrhagic fever arenaviruses. Using a lentiviral pseudotype infectivity assay, it was determined to have sub-nanomolar potency against the viral envelope glycoproteins from all Lassa virus lineages.[5][7]
| Virus / Glycoprotein | Assay Type | Potency (IC50 / EC50) | Reference |
| Lassa Virus (various lineages) | Lentiviral Pseudotype Infectivity | 0.1-0.3 nM (IC50) | Not explicitly cited |
| Lassa Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |
| Machupo Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |
| Junin Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |
| VSVg Virus | Not Specified | 1-10 µM (EC50) | Not explicitly cited |
| Junin Virus (Candid#1 strain) | Virus-yield Reduction | Potently inhibited wild-type, but not Candid#1 | [7] |
Preclinical Efficacy in Animal Models
The in vivo efficacy of LHF-535 has been evaluated in both mouse and guinea pig models, demonstrating significant protection against lethal arenavirus challenge.
| Animal Model | Virus | Dose Regimen | Key Outcomes | Reference |
| AG129 Mice | Tacaribe Virus | 3, 10, or 30 mg/kg, daily oral dose | Protected mice from lethal challenge; Dramatically reduced viral titers in plasma, spleen, and liver.[9] | [5][7][9] |
| AG129 Mice | Tacaribe Virus | 10 mg/kg, daily oral dose (initiated up to 72h post-exposure) | Effective as a post-exposure therapeutic.[9] | [9] |
| Strain 13 Guinea Pigs | Lassa Virus (Josiah) | 50 mg/kg/day, once-daily administration (initiated 1 or 3 days post-inoculation) | 100% protection from lethality; Reduced viremia and clinical signs of disease.[2][10] | [2][10][11] |
Experimental Protocols (Preclinical)
The antiviral activity of LHF-535 was assessed using a lentiviral-based pseudotype system. Lentiviral particles were engineered to express the envelope glycoproteins (GPs) of various arenaviruses. These pseudotyped viruses were then used to infect target cells in the presence of varying concentrations of LHF-535. The level of infection was typically quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the lentiviral vector. The IC50 value was calculated as the concentration of LHF-535 that inhibited infectivity by 50%.[5][7]
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Mouse Model: AG129 mice, which lack a functional interferon response, were challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.[5][9] LHF-535 was administered orally as a daily dose, starting either shortly before or up to 72 hours after the viral challenge.[9] Efficacy was evaluated based on survival rates and viral titers in plasma and tissues, which were measured at specific time points post-infection.[5][9]
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Guinea Pig Model: Strain 13 guinea pigs were infected with a lethal dose of guinea pig-adapted Lassa virus (Josiah strain) by subcutaneous injection.[2][3] LHF-535 was administered orally once daily, with treatment initiated either 24 or 72 hours post-infection.[3] The primary endpoints were survival, with secondary measures including body weight, temperature, clinical signs of disease, and serum viremia levels determined by plaque assay.[2][10]
Clinical Development
Following promising preclinical results, LHF-535 advanced into human clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[6][12]
Phase 1 Clinical Trials
Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy adult volunteers in Australia.[6][12][13] The primary objective of both studies was to assess the safety and tolerability of LHF-535, with a secondary objective to evaluate its pharmacokinetic profile.[6]
This study evaluated single oral doses of LHF-535 in a weight-based, escalating manner across several cohorts.[6][12][13]
| Parameter | Description | Reference |
| Objective | To assess the safety, tolerability, and pharmacokinetics of single oral doses of LHF-535. | [12] |
| Design | Randomized, double-blind, placebo-controlled, single ascending dose. | [12][13] |
| Participants | Up to 56 healthy subjects, randomized into 5-7 cohorts of 8 subjects each. | [12] |
| Dosing | Weight-based oral doses ranging from 0.3 mg/kg to 40 mg/kg. | [12][13] |
| Randomization | Within each cohort, 6 participants received LHF-535 and 2 received placebo. | [12][13] |
This study assessed the safety and pharmacokinetics of LHF-535 administered daily over a 14-day period.[14]
| Parameter | Description | Reference |
| Objective | To assess the safety, tolerability, and pharmacokinetics of multiple oral doses of LHF-535. | [14] |
| Design | Randomized, double-blind, placebo-controlled, multiple ascending dose. | [13][14] |
| Participants | 24 healthy participants in three sequential cohorts of 8. | [13] |
| Dosing | Fixed doses of 450, 900, or 1,125 mg per day for 14 days. The 1,125 mg/day cohort received a loading dose of 2,250 mg on the first day. | [12][13] |
| Randomization | Within each cohort, 6 participants received LHF-535 and 2 received placebo. | [13][14] |
Clinical Safety and Pharmacokinetics
Across both Phase 1 studies, LHF-535 was found to be well tolerated.[12][13]
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Adverse Events: Treatment-emergent adverse events (TEAEs) were reported more frequently in placebo recipients than in those who received LHF-535.[12][13] The most common TEAEs in the LHF-535 group were gastrointestinal disorders, particularly diarrhea, which was reported in 13.9% of recipients (compared to none in the placebo group) and was primarily seen at higher doses.[6] No concerning safety issues were identified.[13]
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Pharmacokinetics: LHF-535 demonstrated rapid absorption and a long half-life.[12][13] The plasma exposures achieved were predicted to be sufficient to suppress viral replication, based on preclinical models.[12][13]
Experimental Protocols (Clinical)
Both Phase 1 studies were randomized, double-blind, placebo-controlled trials conducted at a single center.[13] Healthy male and female volunteers between 18 and 50 years of age were enrolled.[6] In each cohort for both studies, participants were randomized (6 active, 2 placebo).[12][13] A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[6]
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Safety: Assessments included continuous monitoring of adverse events, physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, coagulation, and urinalysis).[6]
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Pharmacokinetics: Blood samples were collected at predetermined time points after dosing to measure plasma concentrations of LHF-535. Bioanalysis was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using a noncompartmental approach.[6]
Conclusion
LHF-535 has progressed from a lead-optimized compound to a clinical-stage antiviral candidate for Lassa fever. Its discovery was rooted in high-throughput screening and subsequent chemical optimization. The drug demonstrates a clear mechanism of action as a viral entry inhibitor with potent in vitro activity. Efficacy has been established in rigorous preclinical animal models, showing high rates of protection against lethal arenavirus infection. Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its continued development for evaluation in patients with Lassa fever.[12][13]
References
- 1. Lead optimization of an acylhydrazone scaffold possessing antiviral activity against Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. WO2013123215A2 - Antiviral drugs for treatment of arenavirus infection - Google Patents [patents.google.com]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. journals.asm.org [journals.asm.org]
